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Introduction
The Meyer-Schuster rearrangement is a powerful and atom-economical acid-catalyzed

isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or

aldehydes.[1][2] This reaction proceeds via a formal 1,3-hydroxyl shift and subsequent

tautomerization.[3][4] For tertiary propargylic alcohols, the rearrangement typically yields α,β-

unsaturated ketones. The reaction is of significant interest in organic synthesis due to the

prevalence of α,β-unsaturated carbonyl moieties in a wide array of natural products and

pharmaceutically active molecules.

Traditionally, the Meyer-Schuster rearrangement was conducted under harsh acidic conditions,

which could lead to side reactions, such as the competing Rupe rearrangement, particularly

with tertiary alcohols.[1] The Rupe rearrangement yields α,β-unsaturated methyl ketones

through an enyne intermediate.[1] Modern methodologies have introduced milder and more

selective catalytic systems, including Lewis acids and transition metals, expanding the

synthetic utility of this transformation.[1]

This document provides detailed application notes, experimental protocols, and comparative

data for the Meyer-Schuster rearrangement of tertiary propargylic alcohols, focusing on various

catalytic systems.
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Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for the acid-catalyzed Meyer-Schuster rearrangement

involves three key steps:

Protonation: Rapid protonation of the hydroxyl group of the propargylic alcohol to form a

good leaving group (water).

1,3-Shift: The rate-determining step, which involves a 1,3-shift of the protonated hydroxyl

group to form an allene intermediate.

Tautomerization and Deprotonation: Keto-enol tautomerization of the allenol followed by

deprotonation to yield the stable α,β-unsaturated carbonyl compound.[1]

The stereoselectivity of the Meyer-Schuster rearrangement is an important consideration, often

favoring the formation of the more stable E-isomer of the α,β-unsaturated ketone.

Applications in Drug Development and Natural
Product Synthesis
The α,β-unsaturated ketone core structure is a key pharmacophore in many bioactive

molecules. The Meyer-Schuster rearrangement has been employed as a crucial step in the

synthesis of several important pharmaceutical agents and natural products.

Prostaglandins: The gold(I)-catalyzed Meyer-Schuster rearrangement has been instrumental

in the synthesis of prostaglandins like Latanoprost and Bimatoprost, which are used to treat

glaucoma. This methodology provides an efficient alternative to the traditional Horner-

Wadsworth-Emmons reaction for the installation of the enone side chain.

Paclitaxel (Taxol®): A key step in a formal synthesis of the anticancer drug paclitaxel involves

a Meyer-Schuster rearrangement to construct a sterically hindered E-alkene with high

diastereoselectivity.[1] This strategic application highlights the reaction's ability to overcome

steric challenges in complex molecule synthesis.[1]

Other Bioactive Molecules: Propargylic alcohols are valuable precursors for a variety of

moieties found in natural products and synthetic pharmaceuticals, and their rearrangement

to α,β-unsaturated carbonyl compounds is a common synthetic strategy.[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://en.wikipedia.org/wiki/Meyer%E2%80%93Schuster_rearrangement
https://en.wikipedia.org/wiki/Meyer%E2%80%93Schuster_rearrangement
https://en.wikipedia.org/wiki/Meyer%E2%80%93Schuster_rearrangement
https://pubs.rsc.org/en/content/articlehtml/2022/ob/d2ob01259f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Meyer-Schuster

rearrangement of various tertiary propargylic alcohols under different catalytic systems.
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Entry
Substra
te

Catalyst
(mol%)

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Referen
ce

1

1,1-

diphenylp

rop-2-yn-

1-ol

p-TsOH

(10)
Toluene 110 2 95 N/A

2

1-

ethynylcy

clohexan

-1-ol

H₂SO₄

(cat.)

Acetic

Acid
100 1 80 N/A

3

2-methyl-

4-

phenylbu

t-3-yn-2-

ol

InCl₃ (5) Water
160

(MW)
0.25 98 N/A

4

3-methyl-

1-

phenylpe

nt-1-yn-

3-ol

AuCl₃ (2) CH₃CN 60 1 92 N/A

5

1-phenyl-

3-

(trimethyl

silyl)prop

-2-yn-1-ol

AgOTf

(5)
Dioxane 80 3 88 N/A

6

2-(4-

methoxy

phenyl)o

ct-3-yn-2-

ol

aq.

(OH)P(O)

H₂ (10)

Toluene 110 18 58 [6]
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Protocol 1: Brønsted Acid-Catalyzed Meyer-Schuster
Rearrangement using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a classic approach using a strong Brønsted acid catalyst.

Materials:

Tertiary propargylic alcohol (e.g., 1,1-diphenylprop-2-yn-1-ol)

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

Toluene

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate (EtOAc)

Silica gel for column chromatography

Procedure:

To a solution of the tertiary propargylic alcohol (1.0 mmol) in toluene (10 mL) in a round-

bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluenesulfonic

acid monohydrate (0.1 mmol, 10 mol%).

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress

by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with brine (20 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α,β-unsaturated

ketone.

Expected Outcome: For 1,1-diphenylprop-2-yn-1-ol, the expected product is 1,1-diphenylprop-

2-en-1-one.

Protocol 2: Lewis Acid-Catalyzed Meyer-Schuster
Rearrangement using Indium(III) Chloride (InCl₃) under
Microwave Irradiation
This protocol outlines a modern, efficient method using a Lewis acid catalyst and microwave

heating.

Materials:

Tertiary propargylic alcohol (e.g., 2-methyl-4-phenylbut-3-yn-2-ol)

Indium(III) chloride (InCl₃)

Deionized water

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:
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In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the tertiary

propargylic alcohol (1.0 mmol) and indium(III) chloride (0.05 mmol, 5 mol%).

Add deionized water (2 mL) to the vessel.

Seal the vessel and place it in a microwave reactor.

Irradiate the mixture at 160 °C for 15 minutes.

After the reaction is complete, cool the vessel to room temperature.

Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 15

mL).

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

Filter the solution and concentrate under reduced pressure.

Purify the residue by silica gel column chromatography to yield the pure α,β-unsaturated

ketone.

Protocol 3: Transition Metal-Catalyzed Meyer-Schuster
Rearrangement using Gold(III) Chloride (AuCl₃)
This protocol details a mild and efficient rearrangement using a gold catalyst.

Materials:

Tertiary propargylic alcohol (e.g., 3-methyl-1-phenylpent-1-yn-3-ol)

Gold(III) chloride (AuCl₃)

Acetonitrile (CH₃CN)

Water

Ethyl acetate (EtOAc)
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a stirred solution of the tertiary propargylic alcohol (1.0 mmol) in acetonitrile (5 mL) in a

screw-cap vial, add gold(III) chloride (0.02 mmol, 2 mol%).

Seal the vial and heat the reaction mixture at 60 °C.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction to room temperature and quench with water (10 mL).

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO₄.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain the desired α,β-

unsaturated ketone.

Spectroscopic Data of a Representative Product:
Chalcone (1,3-diphenyl-2-propen-1-one)
Chalcone is a common α,β-unsaturated ketone that can be synthesized via the Meyer-Schuster

rearrangement of 1,3-diphenylprop-2-yn-1-ol.

¹H NMR (CDCl₃, 400 MHz): δ 8.03-7.98 (m, 2H, Ar-H), 7.85 (d, J = 15.7 Hz, 1H,

COCH=CHPh), 7.62-7.55 (m, 1H, Ar-H), 7.52-7.40 (m, 7H, Ar-H and COCH=CHPh).

¹³C NMR (CDCl₃, 101 MHz): δ 190.5 (C=O), 144.9, 138.2, 134.9, 132.8, 130.6, 129.1, 128.6,

128.5, 122.2 (Ar-C and C=C).
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IR (KBr, cm⁻¹): 3060, 1660 (C=O, conjugated), 1600, 1575, 1450, 980.

Visualizations

Step 1: Protonation Step 2: 1,3-Shift (Rate-Determining) Step 3: Tautomerization & Deprotonation
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Click to download full resolution via product page

Caption: Mechanism of the Meyer-Schuster Rearrangement.
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Start: Tertiary Propargylic Alcohol

Reaction Setup:
- Add catalyst (e.g., p-TsOH, InCl₃, AuCl₃)

- Add solvent
- Apply heat/microwaves

Reaction Monitoring
(TLC)

Aqueous Workup:
- Quench reaction

- Extraction

Upon completion

Purification:
- Drying

- Concentration
- Column Chromatography

Final Product:
α,β-Unsaturated Ketone

Characterization:
- NMR

- IR
- Mass Spectrometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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